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Compound of Interest

Compound Name: Methyl 2-propylhex-2-enoate

Cat. No.: B15421339 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for

Methyl 2-propylhex-2-enoate, a valuable intermediate in organic synthesis. The following

sections present predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

This document serves as a practical resource for the identification and characterization of this

compound.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Methyl 2-propylhex-2-
enoate. These predictions are based on established principles of spectroscopy and

computational models.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~6.5 - 6.8 Triplet 1H =CH-

3.73 Singlet 3H -OCH₃

~2.1 - 2.3 Quartet 2H =C-CH₂-

~1.8 - 2.0 Singlet 3H =C-CH₃

~1.3 - 1.5 Multiplet 4H -CH₂-CH₂-

~0.9 Triplet 6H -CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (ppm) Assignment

~168 C=O

~140 =C(propyl)

~130 =C(methyl)

51.5 -OCH₃

~35 =C-CH₂-

~30 -CH₂-

~22 -CH₂-

~14 -CH₃

~12 =C-CH₃

Table 3: Predicted Key IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Description

~2960-2850 C-H Alkyl C-H stretch

~1720 C=O Ester carbonyl stretch

~1650 C=C Alkene C=C stretch

~1250-1100 C-O Ester C-O stretch

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization)

m/z Interpretation

170 [M]⁺ (Molecular Ion)

139 [M - OCH₃]⁺

113 [M - C₄H₉]⁺

59 [COOCH₃]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid

sample such as Methyl 2-propylhex-2-enoate. Actual parameters may need to be optimized

based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-propylhex-2-enoate in

0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS)

as an internal standard.

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband

probe.

¹H NMR Acquisition:
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Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.

Use a 30-degree pulse angle and a relaxation delay of 1 second.

Accumulate 16 scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Set the spectral width to 240 ppm.

Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

Accumulate 1024 scans.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for

¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
Sample Preparation: Place a drop of neat Methyl 2-propylhex-2-enoate between two

sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add 16 scans to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.
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Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of Methyl 2-propylhex-2-enoate in a volatile

solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or

through a gas chromatography (GC) inlet.

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

Data Acquisition:

Set the ionization energy to 70 eV.

Scan a mass-to-charge (m/z) range of 40-400 amu.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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